molecular formula C19H17NO4 B2630705 N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide CAS No. 868213-11-0

N-(3-acetylphenyl)-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No. B2630705
CAS RN: 868213-11-0
M. Wt: 323.348
InChI Key: CCSRFOKEHJOTQD-UHFFFAOYSA-N
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Description

The compound is an organic molecule that likely contains an isochromene structure (a fused ring system consisting of a benzene ring and a pyran ring), a carboxamide group (-CONH2), and an acetylphenyl group (a benzene ring with an acetyl group attached). These functional groups could potentially confer various chemical properties to the molecule .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the isochromene ring and the attachment of the acetylphenyl and carboxamide groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, as inferred from its name, likely includes a fused ring system (isochromene), an acetylphenyl group, and a carboxamide group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For instance, the carboxamide group might participate in hydrolysis or condensation reactions, while the aromatic ring could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, its solubility could be affected by the polar carboxamide group, while its reactivity could be influenced by the aromatic ring and the carbonyl group in the carboxamide .

Scientific Research Applications

Crystal Structure and Spectral Characterization

  • Study 1: The crystal structure of a similar compound, N-(4-acetylphenyl)quinoline-3-carboxamide, was analyzed using techniques like FT-IR, NMR, UV-Vis spectroscopy, and X-ray diffraction. This research offers insights into the molecular geometry and spectral properties of similar compounds (Polo-Cuadrado et al., 2021).

Rearrangements and Synthesis

  • Study 2: Research on the rearrangements of related compounds, 3-amino-4-(arylamino)-1H-isochromen-1-ones, provided insights into the synthesis processes and potential applications of these compounds (Opatz & Ferenc, 2006).

Biological Evaluation and QSAR Studies

  • Study 3: A study on derivatives of 6-oxo-pyridine-3-carboxamide, which are structurally similar, evaluated their antimicrobial and antifungal properties. This research also included quantitative structure-activity relationship (QSAR) studies (El-Sehrawi et al., 2015).

Chemical Reactions and Intermediates

  • Study 4: Another research focused on the reaction of 3-arylimino-2-indolinones with specific reagents, leading to different chemical structures. This study provides valuable information on the intermediates and end products in the chemical reactions of similar compounds (Azizian et al., 2000).

properties

IUPAC Name

N-(3-acetylphenyl)-3-methyl-1-oxo-4H-isochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12(21)13-7-5-8-15(10-13)20-18(23)19(2)11-14-6-3-4-9-16(14)17(22)24-19/h3-10H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSRFOKEHJOTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2(CC3=CC=CC=C3C(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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